Hexachlorophene is an organochlorine compound that is diphenylmethane in which each of the phenyl groups is substituted by chlorines at positions 2, 3, and 5, and by a hydroxy group at position 6. An antiseptic that is effective against Gram-positive organisms, it is used in soaps and creams for the treatment of various skin disorders. It is also used in agriculture as an acaricide and fungicide, but is not approved for such use within the European Union. It has a role as an antiseptic drug, an acaricide, an antibacterial agent and an antifungal agrochemical. It is a polyphenol, a trichlorobenzene and a bridged diphenyl fungicide.
A chlorinated bisphenol antiseptic with a bacteriostatic action against Gram-positive organisms, but much less effective against Gram-negative organisms. It is mainly used in soaps and creams and is an ingredient of various preparations used for skin disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p797)
Hexachlorophene is an Antiseptic.
Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05)
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
Hexachlorophene
CAS No.: 70-30-4
VCID: VC0529886
Molecular Formula: C13H6Cl6O2
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
Molecular Weight: 406.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Hexachlorophene, also known as Nabac, is an organochlorine compound that has been widely used as a disinfectant and antiseptic. It is primarily employed in medical settings as a topical anti-infective and anti-bacterial agent, as well as in agriculture as a soil fungicide, plant bactericide, and acaricide . Hexachlorophene occurs as a white odorless solid, although commercial samples may appear off-white and have a slightly phenolic odor. It is insoluble in water but soluble in acetone, ethanol, diethyl ether, and chloroform . Uses of HexachloropheneHexachlorophene is used in various applications:
Mechanism of ActionThe primary mechanism of action of hexachlorophene involves its bacteriostatic properties, which inhibit the growth of Gram-positive bacteria. Additionally, hexachlorophene has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in the development of certain cancers, such as colon cancer. This pathway inhibition leads to the degradation of β-catenin and repression of cyclin D1 expression, thereby inhibiting cancer cell growth . Safety and ToxicityHexachlorophene is considered relatively toxic, with an LD50 of 59 mg/kg in rats . It can cause skin and eye irritation, and prolonged exposure may lead to neurotoxic effects, including vacuolar encephalopathy in premature infants . Chronic exposure has been associated with liver damage and potential teratogenic effects . Hexachlorophene may also induce an asthma-like allergy and cause respiratory irritation . Environmental and Health RisksThe production of hexachlorophene poses environmental risks due to the potential formation of TCDD, a highly toxic contaminant. Accidents during production have led to significant environmental contamination, as seen in incidents like the Seveso disaster . Health risks include neurotoxicity, particularly in vulnerable populations such as premature infants, and potential teratogenic effects in humans . Regulatory StatusDue to its toxicity and potential health risks, the use of hexachlorophene has been restricted. In 1972, the FDA limited its use to prescription-only and largely discontinued its use in neonatal units . Hexachlorophene is listed on hazardous substance lists due to its potential for causing severe health effects . Research Findings |
---|---|
CAS No. | 70-30-4 |
Product Name | Hexachlorophene |
Molecular Formula | C13H6Cl6O2 C13H6Cl6O2 C6H(OH)Cl3CH2Cl3(OH)C6H |
Molecular Weight | 406.9 g/mol |
IUPAC Name | 3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
Standard InChI | InChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2 |
Standard InChIKey | ACGUYXCXAPNIKK-UHFFFAOYSA-N |
Impurities | Hexachlorophene produced from 2,4,5-trichlorophenol contains less than 15 ug/kg 2,3,7,8-tetrachlorodibenzo-para-dioxin. |
SMILES | C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Appearance | Solid powder |
Boiling Point | 166.5 °C |
Colorform | Crystals from benzene Needles from benzene WHITE TO LIGHT TAN, CRYSTALLINE POWDER White, free-flowing powde |
Flash Point | 115 °F (Tag closed cup) /Isobac/ |
Melting Point | 322 to 333 °F (NTP, 1992) 161-163 165.5 °C 164-165 °C |
Physical Description | Hexachlorophene appears as a white free-flowing odorless powder. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. White to light tan, crystalline powder; [HSDB] Solid ODOURLESS WHITE CRYSTALLINE POWDER. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | less than 1 mg/mL at 68 °F (NTP, 1992) Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions. Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES About 100 mg/mL in dimethyl sulfoxide at 20 °C For more Solubility (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page. 4.33e-04 g/L Solubility in water: none |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Hexachlorophene; Hexachlorofen; Hexachlorophen; Almederm; Distodin; |
Vapor Pressure | 8.3X10-11 mm Hg at 25 °C (est) |
Reference | Fiege H, Voges HM, Hamamoto T, Umemura S, Iwata T, Miki H, et al. (2000). "Phenol Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a19_313. ISBN 3-527-30673-0. Conradi, R.A., Vander Wyk, J.C., and Bowlus, S.B. Alkenylidene bisphenols, a new class of bisphenol bactericide. J. Med. Chem. 22(8), 1000-1002 (1979). Burgos, J.G., Aguayo, C.L., Pulido, R.R., et al. Multilocus sequence typing and antimicrobial resistance in Enterococcus faecium isolates from fresh produce. Antonie Van Leeuwenhoek 105(2), 413-421 (2014). Garrido, A.M., Burgos, J.G., Márquez, L.F., et al. Biocide tolerance in Salmonella from meats in Southern Spain. Braz. J. Microbiol. 46(4), 1177-1181 (2015). Lerma, L.L., Benomar, N., Casado Muñoz, M.d.C., et al. Correlation between antibiotic and biocide resistance in mesophilic and psychrotrophic Pseudomonas spp. isolated from slaughterhouse surfaces throughout meat chain production. Food Microbiol. 51, 33-44 (2015). Cao, J., Forrest, J.C., and Zhang, X. A screen of the NIH Clinical Collection small molecule library identifies potential anti-coronavirus drugs. Antiviral Res. 114, 1-10 (2015). Musdal, Y., Hegazy, U.M., Aksoy, Y., et al. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1. Chem. Biol. Interact. 205(1), 53-62 (2013). Zheng, Y., Zhu, X., Zhou, P., et al. Hexachlorophene is a potent KCNQ1/KCNE1 potassium channel activator which rescues LQTs mutants. PLoS One 7(12):e51820, (2012). Dashiell, O.L., and Kenney, G.L., Jr. The effects of fasting on the acute oral toxicity of nine chemicals in the rat. J. Appl. Toxicol. 4(6), 320-325 (1984). |
PubChem Compound | 3598 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume